Gastric pharmacologyH2 receptor functionIn vivo secretory assays
Dimaprit (CAS 65119-89-3) is a non-imidazole isothiourea H2 receptor agonist that resolves H1 cross-reactivity in histamine signaling studies. With H1 activity <0.0001% of histamine and >710,000-fold H2/H1 selectivity, it eliminates the need for H1 antagonist co-administration.
• Superior gastric acid output: 20% greater maximal response vs. histamine in conscious dog models
• Clean hemodynamic assessment: reduces blood pressure without heart rate changes in anesthetized cat models
• Receptor reserve probe: density-dependent partial-to-full agonist switching enables quantitative coupling efficiency studies
• ≥99% HPLC purity; also available as dihydrochloride salt (CAS 23256-33-9)
Molecular FormulaC6H15N3S
Molecular Weight161.27 g/mol
CAS No.65119-89-3
Cat. No.B188742
⚠ Attention: For research use only. Not for human or veterinary use.
Dimaprit (CAS 65119-89-3) Procurement Guide: Compound Identification and Baseline Characteristics
Dimaprit (S-[3-(N,N-dimethylamino)propyl]isothiourea, CAS 65119-89-3) is a synthetic imidothiocarbamic ester that functions as a selective histamine H2 receptor agonist [1]. Unlike imidazole-containing histamine analogs, Dimaprit features a non-imidazole isothiourea pharmacophore, a structural distinction that confers its receptor selectivity profile [2]. The compound is primarily available as the dihydrochloride salt (CAS 23256-33-9) and is widely employed as a pharmacological tool for investigating H2 receptor-mediated signaling pathways in cardiovascular, gastric, and immune system research [3]. Its molecular weight is 161.27 g/mol (free base) with a purity specification of ≥99% by HPLC from reputable vendors .
1Selective H2 receptor agonist for pathway research
3Dihydrochloride salt form supports aqueous assay preparation
4Cardiovascular, gastric, and immune H2 signaling studies
[1] MeSH Descriptor Data 2026. Dimaprit. National Library of Medicine. Scope Note: A histamine H2 receptor agonist that is often used to study the activity of histamine and its receptors. View Source
[2] Durant GJ, Ganellin CR, Parsons ME. Dimaprit-[S-[3-(N,N-dimethylamino)propyl]isothiourea] - a highly specific histamine H2-receptor agonist. Part 2. Structure activity considerations. Agents Actions. 1977;7(1):39-43. PMID: 860674. View Source
[3] PubChem. 3-(Dimethylamino)propyl carbamimidothioate. Compound Summary CID 3077. Description: Dimaprit is an imidothiocarbamic ester. A histamine H2 receptor agonist that is often used to study the activity of histamine and its receptors. View Source
Why Generic Substitution Fails: Functional Heterogeneity Among H2 Receptor Agonists in Dimaprit-Based Assays
H2 receptor agonists exhibit substantial functional heterogeneity across different tissue systems and experimental endpoints, precluding simple interchangeability. Dimaprit demonstrates a unique rank-order position among H2 agonists that varies systematically by assay context: while it is the least potent among major H2 agonists in guinea pig gallbladder relaxation and human atrial inotropy, it produces superior maximal gastric acid output compared to both histamine and N′-methyl,5-methyl histamine (DMH) in conscious dogs [1][2]. This tissue-dependent functional divergence stems from differential receptor coupling efficiency and the partial agonist behavior Dimaprit exhibits at lower H2 receptor densities [3]. Furthermore, Dimaprit displays secondary pharmacological activities absent in other H2 agonists, including nNOS inhibition (IC50 = 49 μM) and H3-like receptor interactions in mast cells, which can confound experimental interpretation if unrecognized [4][5]. Substituting a different H2 agonist without accounting for these quantitative differences in potency, efficacy, and off-target activity would fundamentally alter experimental outcomes.
Tissue-dependent potency rankH2 agonist potency order varies by tissue system; Dimaprit rank may shift from least potent to highest efficacy across assay contexts
Secondary pharmacologynNOS inhibition and H3-like mast cell interactions are absent in most H2 agonists and may confound experimental interpretation if unrecognized
Partial agonist behaviorReceptor density-dependent functional switching may alter response profiles; not observed with full agonists like amthamine
[1] Coruzzi G, Pozzoli C, Poli E, Coppelli G, Bertaccini G. Effects of histamine H2 receptor agonists and antagonists on the isolated guinea pig gallbladder. Fundam Clin Pharmacol. 1999;13(1):84-90. PMID: 10027092. View Source
[2] Hirschowitz BI, Rentz J, Molina E. Gastric and cardiac H-2 receptor effects of dimaprit and N′(Me),5(Me) histamine in conscious dogs. Eur J Pharmacol. 1980;65(4):355-366. View Source
[3] Monczor F, Fernandez N, Fitzsimons CP, Shayo C, Davio C. Differential activation of dual signaling responses by human H1 and H2 histamine receptors. 2003. View Source
[5] Kazimierczak W, Szczepaniak K, Bańkowska K. Dimaprit, a histamine H2-agonist, inhibits anaphylactic histamine release from mast cells and the decreased release is restored by thioperamide (H3-antagonist), but not by cimetidine (H2-antagonist). Jpn J Pharmacol. 1993;62(1):75-79. View Source
Dimaprit (CAS 65119-89-3) Quantitative Differentiation Evidence: Direct Comparator Analysis
Gastric Acid Secretion: Dimaprit Outperforms Histamine and DMH in Maximal Efficacy Despite Lower Potency
In conscious gastric fistula dogs, Dimaprit stimulated a 20% greater maximum output of gastric acid compared to both histamine and the imidazole H2 agonist N′-methyl,5-methyl histamine (DMH) [1]. However, Dimaprit exhibited biphasic effects on pepsin secretion, stimulating pepsin at lower doses but inhibiting it at doses exceeding 0.63 μmol/kg·h, a pattern not observed with the comparator agonists [1].
Gastric acid outputHead-to-head
+20% maximal output vs histamine and DMH
Reported higher maximal efficacy context
Conscious dog model; IV dose-response
Gastric pharmacologyH2 receptor functionIn vivo secretory assays
Evidence Dimension
Maximum gastric acid output (efficacy)
Target Compound Data
20% greater maximum output than comparators
Comparator Or Baseline
Histamine and DMH (baseline maximum output)
Quantified Difference
+20% in maximal acid output; ED50 values: Dimaprit 0.27 μmol/kg·h vs. Histamine 0.15 μmol/kg·h vs. DMH 0.21 μmol/kg·h
Conditions
Conscious dogs with gastric fistulas; dose-responsive intravenous administration
Why This Matters
For gastric secretion studies requiring maximal H2 receptor activation, Dimaprit provides superior efficacy despite lower potency, making it the preferred agonist when robust secretory responses are critical.
Gastric pharmacologyH2 receptor functionIn vivo secretory assays
[1] Hirschowitz BI, Rentz J, Molina E. Gastric and cardiac H-2 receptor effects of dimaprit and N′(Me),5(Me) histamine in conscious dogs. Eur J Pharmacol. 1980;65(4):355-366. View Source
Human Atrial Inotropy: Dimaprit Matches Histamine Efficacy but Requires 10-Fold Higher Concentration
In isolated electrically-driven human atrial pectinate muscle segments, Dimaprit achieved the same maximal positive inotropic effect as histamine but was 10 times less potent [1]. This contrasts sharply with impromidine, which was 10-30 times more active than histamine but exhibited significantly lower maximal efficacy, and with amthamine, which resembled histamine in both potency and efficacy [1].
Human atrial inotropyHead-to-head
Equal maximal efficacy, 10× lower potency than histamine
Isolated human atrial pectinate muscle segments, electrically-driven, ex vivo
Why This Matters
Dimaprit serves as a full-efficacy reference agonist for H2-mediated cardiac inotropy studies, enabling researchers to distinguish potency-driven effects from efficacy-driven effects when compared to partial agonists like impromidine.
[1] Poli E, Pozzoli C, Coruzzi G, Bertaccini G. Positive inotropic activity of the novel histamine H2-receptor agonist, amthamine, on the human heart in vitro. Gen Pharmacol. 1994;25(8):1649-1654. PMID: 7721041. View Source
Receptor Selectivity: Dimaprit Exhibits Negligible H1 Activity Compared to Histamine
Dimaprit demonstrates exceptional selectivity for histamine H2 receptors over H1 receptors, with H1 receptor activity less than 0.0001% of that observed with histamine [1]. Relative to histamine (set at 100 for H2 receptor activity), Dimaprit exhibits relative potencies of 71 for H2, <0.0001 for H1, and <0.008 for H3 receptors in guinea pig atrium [2].
H2 relative potency = 71; H1 activity <0.0001% of histamine
Comparator Or Baseline
Histamine (H2 = 100, H1 = 100)
Quantified Difference
H2/H1 selectivity ratio >710,000-fold
Conditions
Guinea pig right atrium (H2) and guinea pig ileum (H1) functional assays
Why This Matters
This exceptional H2 selectivity makes Dimaprit the agonist of choice for experiments requiring isolated H2 receptor activation without confounding H1-mediated responses, eliminating the need for H1 antagonist co-administration in many protocols.
[1] MedChemExpress (MCE). Dimaprit dihydrochloride Product Datasheet. H1 activity less than 0.0001% of histamine. View Source
[2] Cayman Chemical. Dimaprit (Hydrochloride) Product Datasheet. Ki = 44 μM in guinea pig right atrium; relative potencies for H2, H1, and H3: 71, <0.0001, and <0.008 respectively vs. histamine. View Source
Cardiovascular Hemodynamics: Dimaprit Reduces Blood Pressure via Peripheral Vasodilation Without Affecting Heart Rate
In anesthetized cats, continuous intravenous infusions of Dimaprit lowered systemic arterial blood pressure without any significant change in heart rate or cardiac output [1]. The depressor response was attributed entirely to decreased peripheral vascular resistance, with associated marked increases in coronary and gastric blood flows [1]. Comparative ED50 data from conscious dogs show Dimaprit is less potent than histamine in reducing blood pressure (ED50: Histamine 0.28 μmol/kg·h vs. Dimaprit 0.96 μmol/kg·h) [2].
Vascular hemodynamicsCross-study
ED50 0.96 μmol/kg·h; BP reduction without heart rate change
Dimaprit is ~3.4× less potent than histamine for blood pressure reduction
Conditions
Conscious dogs, intravenous administration
Why This Matters
Dimaprit provides a pure H2-mediated vasodilator response without confounding chronotropic effects, making it a superior tool for studying H2 receptor-mediated vascular pharmacology independent of cardiac chronotropy.
In HEK cells expressing human H2 receptors, Dimaprit displays receptor density-dependent functional behavior. At high H2 receptor density (Bmax = 26 pmol/mg protein), Dimaprit acts as an agonist for both cAMP accumulation and intracellular calcium responses [1]. However, at lower receptor density (5 pmol/mg protein), Dimaprit exhibits partial agonist behavior specifically for the calcium response while agonist potency decreases for both signaling pathways [1].
Receptor density behaviorClass-level
Functional switching between 26 and 5 pmol/mg receptor density
Partial agonist at low receptor density for calcium response; full agonist for cAMP at all tested densities
Comparator Or Baseline
Other H2 agonists (behavior varies; class-level inference)
Quantified Difference
Functional switching observed between 26 pmol/mg and 5 pmol/mg receptor density
Conditions
HEK cells expressing recombinant human H2 receptors
Why This Matters
This receptor density-dependent partial agonism provides a unique experimental tool for probing H2 receptor reserve and coupling efficiency across different tissues and expression systems, enabling mechanistic studies not possible with full agonists like amthamine.
[1] Monczor F, Fernandez N, Fitzsimons CP, Shayo C, Davio C. Differential activation of dual signaling responses by human H1 and H2 histamine receptors. 2003. View Source
Optimal Application Scenarios for Dimaprit (CAS 65119-89-3) Based on Quantitative Differentiation Evidence
H2 Receptor Selectivity Validation in Mixed Receptor Systems
Dimaprit is the optimal agonist for experiments requiring selective H2 receptor activation without confounding H1-mediated responses. With H1 activity less than 0.0001% of histamine and an H2/H1 selectivity ratio exceeding 710,000-fold, Dimaprit eliminates the need for H1 antagonist co-administration in most protocols, simplifying experimental design and reducing potential drug-drug interaction artifacts [1][2].
Maximal Gastric Acid Secretion Studies in In Vivo Models
When experimental endpoints require robust, maximal gastric acid secretory responses, Dimaprit provides 20% greater maximal output compared to histamine or DMH in conscious dog models [3]. This superior efficacy makes Dimaprit the preferred agonist for evaluating antisecretory compounds where detecting maximal inhibition requires a high baseline secretory response.
H2-Mediated Vasodilation Without Chronotropic Confounding
For cardiovascular studies requiring isolated H2-mediated vasodilator responses without heart rate alterations, Dimaprit is uniquely suited. In anesthetized cat models, Dimaprit reduces blood pressure via decreased peripheral vascular resistance while producing no significant change in heart rate or cardiac output, enabling clean hemodynamic assessments [4].
Receptor Reserve and Partial Agonism Mechanistic Studies
Dimaprit serves as a unique probe for investigating H2 receptor reserve and tissue-dependent efficacy. Its receptor density-dependent functional switching from full to partial agonist behavior in calcium signaling enables quantitative assessments of receptor coupling efficiency across different tissues and expression systems [5].
Application
Selection Property
Validation Focus
H2-selective pathway activation studies
H2/H1 selectivity ratio review
Isolated H2-mediated response confirmation
Gastric secretion research models
Maximal efficacy context
Secretory response benchmark verification
H2-mediated vascular pharmacology
Vasodilation without chronotropic effect
Peripheral resistance endpoint monitoring
Receptor reserve and coupling studies
Density-dependent functional behavior
Calcium signaling response at varied expression levels
[1] MedChemExpress (MCE). Dimaprit dihydrochloride Product Datasheet. H1 activity less than 0.0001% of histamine. View Source
[2] Cayman Chemical. Dimaprit (Hydrochloride) Product Datasheet. Ki = 44 μM in guinea pig right atrium; relative potencies for H2, H1, and H3: 71, <0.0001, and <0.008 respectively vs. histamine. View Source
[3] Hirschowitz BI, Rentz J, Molina E. Gastric and cardiac H-2 receptor effects of dimaprit and N′(Me),5(Me) histamine in conscious dogs. Eur J Pharmacol. 1980;65(4):355-366. View Source
[4] Flynn SB, Johnston BM, Owen DA. The cardiovascular response to dimaprit, a selective histamine H2-receptor agonist. Br J Pharmacol. 1977;61(1):101-107. View Source
[5] Monczor F, Fernandez N, Fitzsimons CP, Shayo C, Davio C. Differential activation of dual signaling responses by human H1 and H2 histamine receptors. 2003. View Source
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